molecular formula C16H26O8 B13429768 1,2-Dibutyl acetylcitrate

1,2-Dibutyl acetylcitrate

Cat. No.: B13429768
M. Wt: 346.37 g/mol
InChI Key: IFTDWIBTXLYNHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol and acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid, butanol, and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibutyl acetylcitrate is unique due to its specific esterification pattern, which provides a balance between flexibility and stability. Its biodegradability and low toxicity make it an attractive alternative to traditional phthalate plasticizers .

Properties

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid

InChI

InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19)

InChI Key

IFTDWIBTXLYNHB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C

Origin of Product

United States

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